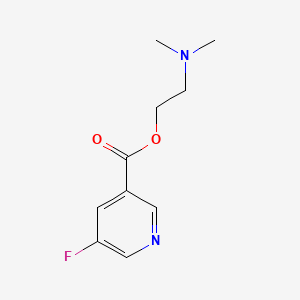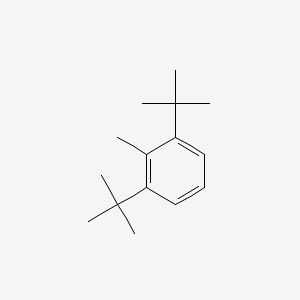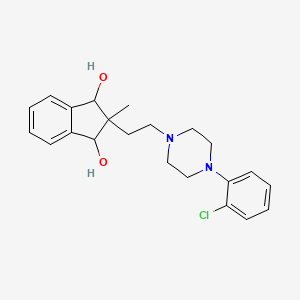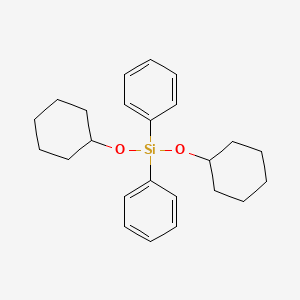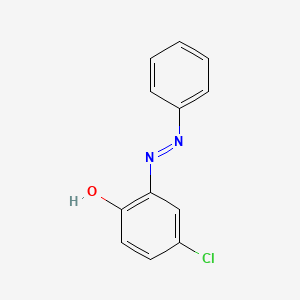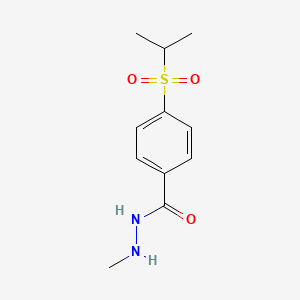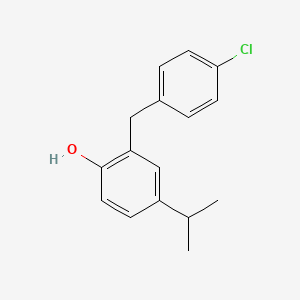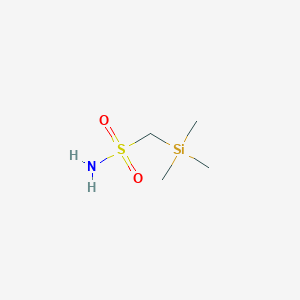
1-(Trimethylsilyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)methanesulfonamide is an organic compound characterized by the presence of a trimethylsilyl group attached to a methanesulfonamide moiety. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes. Its molecular formula is C4H13NO2SSi, and it has a molecular weight of approximately 179.31 g/mol .
Preparation Methods
1-(Trimethylsilyl)methanesulfonamide can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of methanesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production: Industrially, the compound can be produced using similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trimethylsilyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)methanesulfonamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating various transformations. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
1-(Trimethylsilyl)methanesulfonamide can be compared with other similar compounds:
Methanesulfonamide: Unlike this compound, methanesulfonamide lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonamide: This compound contains a trifluoromethyl group instead of a trimethylsilyl group, which imparts different electronic properties and reactivity.
N-(Trimethylsilyl)trifluoromethanesulfonamide: This compound combines both trimethylsilyl and trifluoromethyl groups, offering unique reactivity and stability compared to this compound.
Properties
CAS No. |
18165-91-8 |
|---|---|
Molecular Formula |
C4H13NO2SSi |
Molecular Weight |
167.30 g/mol |
IUPAC Name |
trimethylsilylmethanesulfonamide |
InChI |
InChI=1S/C4H13NO2SSi/c1-9(2,3)4-8(5,6)7/h4H2,1-3H3,(H2,5,6,7) |
InChI Key |
YMBMGKFEJIVEND-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
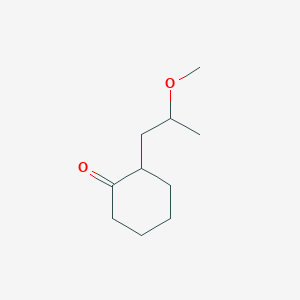
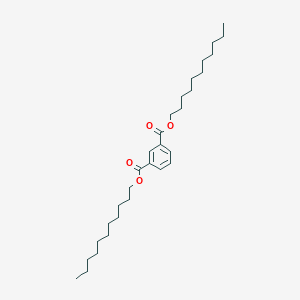

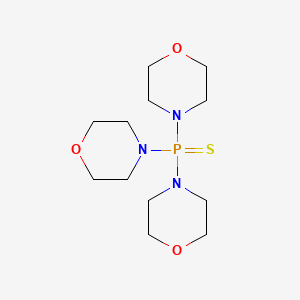
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
